![molecular formula C10H16N2OS B2400495 1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine CAS No. 2199317-20-7](/img/structure/B2400495.png)
1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The Inchi Code for this compound is1S/C9H14N2OS/c1-3-10-4-2-8 (1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2 . Physical and Chemical Properties Analysis
The physical form of “this compound” is oil . The molecular weight is 198.29 .Aplicaciones Científicas De Investigación
Synthesis of Thiazolopyridine Derivatives
Research has demonstrated innovative approaches to synthesizing thiazolopyridine derivatives, highlighting the chemical versatility and potential utility of compounds with similar structures to "1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine." For instance, the synthesis of novel thiazolopyridines through condensation reactions involving thiazolinone and benzaldehydes in the presence of piperidine serves as a foundational method for creating diverse chemical entities. These synthetic routes open avenues for producing compounds with potential pharmaceutical applications due to their structural novelty and chemical diversity (Lamphon et al., 2004).
Antimicrobial Activity of Thiazolo[3, 2]pyridines
The exploration of thiazolopyridine compounds also extends to their biological activities, particularly their antimicrobial properties. For example, certain thiazolo[3, 2]pyridines containing pyrazolyl moieties have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of these compounds in therapeutic applications (El-Emary et al., 2005). This research underscores the importance of synthetic chemistry in discovering new bioactive molecules that could lead to the development of new antimicrobial agents.
Synthesis and Evaluation of Thiazolidinone Derivatives
Thiazolidinone derivatives represent another class of compounds with significant scientific interest, akin to the research applications of "this compound." These compounds have been synthesized and evaluated for their biological activities, including antimicrobial properties. The creation of thiazolidinone derivatives from intermediate compounds, followed by their biological evaluation against various bacterial strains, highlights the ongoing search for new antimicrobial agents with potential clinical applications (Patel et al., 2012).
Mecanismo De Acción
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, are known to interact with a broad range of biological targets .
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or disrupting cellular processes .
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer .
Pharmacokinetics
Compounds containing thiazole and imidazole rings are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Thiazole and imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole and imidazole derivatives .
Propiedades
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-12-5-2-3-9(7-12)8-13-10-11-4-6-14-10/h4,6,9H,2-3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKHVAMXYNSURN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
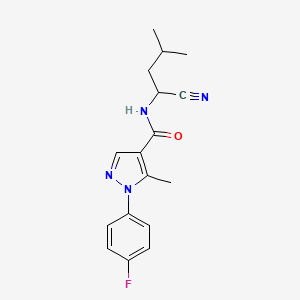
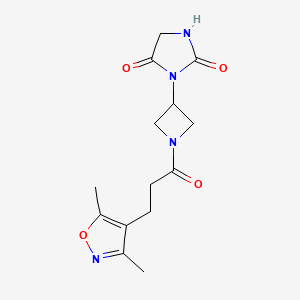

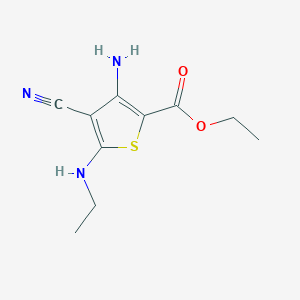
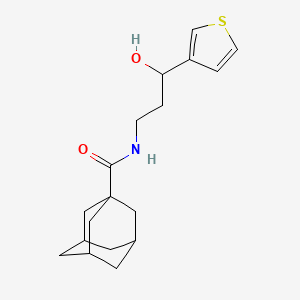
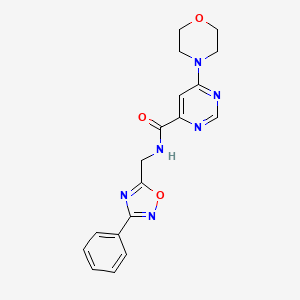
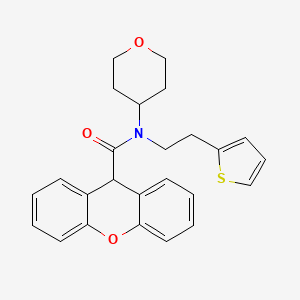

![4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2400434.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone](/img/structure/B2400435.png)
